

# Landipirdine (SYN120): A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Landipirdine (also known as SYN120 and RO5025181) is a novel small molecule that was developed as a dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. The rationale for its development was based on the hypothesis that simultaneous blockade of these two receptors could offer a synergistic therapeutic benefit for cognitive and psychiatric symptoms in neurodegenerative disorders, particularly Parkinson's disease dementia (PDD). This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of Landipirdine. While the compound showed a promising preclinical profile, its clinical development was ultimately discontinued after a Phase 2a proof-of-concept study in PDD patients failed to meet its primary efficacy endpoints for cognition. This document details the available data, experimental methodologies, and the key findings that shaped the trajectory of Landipirdine's development.

# Introduction

Cognitive impairment and psychosis are significant and debilitating non-motor symptoms of Parkinson's disease, contributing substantially to patient and caregiver burden. The serotonergic system, particularly the 5-HT6 and 5-HT2A receptors, has been implicated in the modulation of cognitive processes and psychotic symptoms. **Landipirdine** was designed to target both of these receptors simultaneously, aiming to provide a more robust and multifaceted therapeutic effect compared to single-target agents.



#### Development History:

**Landipirdine** was initially discovered by F. Hoffmann-La Roche Ltd. and was later developed by Biotie Therapies Corp., which was subsequently acquired by Acorda Therapeutics. The development program progressed through preclinical studies and Phase 1 trials before entering a Phase 2a clinical trial for Parkinson's disease dementia. However, in February 2020, it was announced that the development of **Landipirdine** for cognition disorders and dementia had been discontinued.[1]

## **Mechanism of Action**

**Landipirdine** is a potent antagonist of both the serotonin 5-HT6 and 5-HT2A receptors.

## 5-HT6 Receptor Antagonism

The 5-HT6 receptor is primarily expressed in the central nervous system, with high densities in brain regions associated with learning and memory, such as the hippocampus and cortex. Blockade of the 5-HT6 receptor is hypothesized to enhance cholinergic and glutamatergic neurotransmission, which are crucial for cognitive function. The canonical signaling pathway for the 5-HT6 receptor involves its coupling to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This cascade further activates Protein Kinase A (PKA), which can modulate the activity of various downstream targets, including the transcription factor CREB (cAMP response element-binding protein) and the MAP kinase ERK (extracellular signal-regulated kinase).

# **5-HT2A Receptor Antagonism**

The 5-HT2A receptor is also widely distributed in the brain and is a key target for many atypical antipsychotic drugs. Antagonism of 5-HT2A receptors is believed to contribute to the antipsychotic effects of these medications and may also have beneficial effects on cognition and negative symptoms of psychosis. The primary signaling pathway for the 5-HT2A receptor is through its coupling to a Gq/11 protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).



The dual antagonism of both 5-HT6 and 5-HT2A receptors by **Landipirdine** was intended to leverage these distinct but potentially complementary pathways to improve both cognitive deficits and psychotic symptoms.

# **Preclinical Development**

No publicly available quantitative data on the binding affinities (Ki or IC50 values) of **Landipirdine** for the 5-HT6 and 5-HT2A receptors were identified in the search results.

Based on its progression to clinical trials, **Landipirdine** presumably demonstrated a favorable preclinical profile in various in vivo models of cognition and psychosis. Standard preclinical behavioral assays would have been employed to assess its therapeutic potential.

# **Experimental Protocols for Key Preclinical Assays**

- Objective: To determine the binding affinity of Landipirdine for the human 5-HT6 and 5-HT2A receptors.
- Methodology (General Protocol):
  - Membrane Preparation: Cell membranes expressing the recombinant human 5-HT6 or 5-HT2A receptor are prepared.
  - Radioligand Binding: A specific radioligand (e.g., [3H]-LSD for 5-HT6, [3H]-ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of Landipirdine.
  - Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
  - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
  - Data Analysis: The concentration of **Landipirdine** that inhibits 50% of the specific binding
    of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated
    using the Cheng-Prusoff equation.
- Morris Water Maze (MWM):



- Objective: To assess spatial learning and memory.
- Methodology: Rodents are placed in a circular pool of opaque water and must learn the location of a hidden escape platform using distal visual cues. Parameters such as escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (platform removed) are measured.[2][3][4][5]
- Novel Object Recognition (NOR) Test:
  - Objective: To evaluate recognition memory.
  - Methodology: Rodents are first familiarized with two identical objects in an open field. After
    a retention interval, one of the objects is replaced with a novel object. The time spent
    exploring the novel object versus the familiar object is measured. A preference for the
    novel object indicates intact recognition memory.[1][6][7][8][9]
- Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
  - Objective: To measure sensorimotor gating, a process that is deficient in some psychiatric disorders like schizophrenia.
  - Methodology: The startle response of a rodent to a loud acoustic stimulus is measured. In PPI, a weaker, non-startling prestimulus (prepulse) is presented shortly before the startling stimulus. A reduction in the startle response in the presence of the prepulse indicates normal sensorimotor gating.[10][11][12][13][14]

# **Clinical Development**

**Landipirdine** progressed to a Phase 2a clinical trial to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease dementia.

## Phase 2a "SYNAPSE" Trial (NCT02258152)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, 16-week proof-of-concept trial.[15]
- Participants: Patients with Parkinson's disease dementia who were on a stable dose of a cholinesterase inhibitor.[15] A total of 82 patients were randomized.[15]



- Intervention: Oral Landipirdine (SYN120) with a dose titration up to 100 mg/day or placebo.
   [15]
- Primary and Secondary Outcome Measures:
  - The primary efficacy measure was the change from baseline in the Cognitive Drug
     Research (CDR) computerized assessment system Continuity of Attention score.[15]
  - A key secondary efficacy measure was the change from baseline in the CDR Quality of Episodic Memory score.[15]
  - Other efficacy measures included the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change (ADCS-CGIC), and the Neuropsychiatric Inventory (NPI).[15]

#### **Clinical Trial Results**

The SYNAPSE trial did not meet its primary or key secondary efficacy endpoints for cognition. At week 16, there were no significant differences between the **Landipirdine** and placebo groups for any of the cognitive assessments.[15]

Table 1: Summary of Efficacy Results from the SYNAPSE Trial



| Outcome Measure                                                | Landipirdine<br>(N=38)       | Placebo (N=44)               | p-value                |
|----------------------------------------------------------------|------------------------------|------------------------------|------------------------|
| Cognitive<br>Assessments                                       |                              |                              |                        |
| CDR Continuity of<br>Attention (Change<br>from Baseline)       | No significant<br>difference | No significant<br>difference | Not significant        |
| CDR Quality of Episodic Memory (Change from Baseline)          | No significant difference    | No significant difference    | Not significant        |
| Other Efficacy<br>Measures                                     |                              |                              |                        |
| NPI-<br>Apathy/Indifference<br>Score (Change from<br>Baseline) | Nominal improvement          | Worsening                    | 0.028 (unadjusted)[15] |
| PDAQ-15 (Cognitive<br>Activities of Daily<br>Living)           | Nominal improvement          | Worsening                    | 0.029 (unadjusted)[15] |
| Motor Function                                                 |                              |                              |                        |
| UPDRS Score                                                    | Worsening of motor symptoms  | No significant change        | Significant worsening  |

Note: Specific numerical data for the change from baseline for the cognitive assessments were not available in the searched literature.

A post-hoc analysis suggested potential nominal improvements in the Neuropsychiatric Inventory (NPI) domains of apathy/indifference and in cognitive activities of daily living (PDAQ-15) in the **Landipirdine** group compared to placebo.[15] However, a mild worsening of motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS), was observed in the **Landipirdine** group.[15]



Table 2: Safety and Tolerability from the SYNAPSE Trial

| Adverse Event Profile        | Landipirdine (N=38) | Placebo (N=44)  |
|------------------------------|---------------------|-----------------|
| Overall Adverse Events       | 74% of patients     | 77% of patients |
| Treatment Discontinuation    | 16% of patients     | 16% of patients |
| More Frequent Adverse Events | Nausea, Vomiting    | -               |

#### Source:[15]

Overall, **Landipirdine** was considered adequately tolerated, but the lack of cognitive efficacy and the negative impact on motor function led to the discontinuation of its development for PDD.

# Signaling Pathways and Experimental Workflows Proposed Mechanism of Action of Landipirdine





Click to download full resolution via product page

Caption: Proposed dual mechanism of action of Landipirdine.

# **5-HT6 Receptor Signaling Pathway**





Click to download full resolution via product page

Caption: Canonical 5-HT6 receptor signaling pathway.



# **5-HT2A Receptor Signaling Pathway**



Click to download full resolution via product page



Caption: Primary 5-HT2A receptor signaling pathway.

# **SYNAPSE Clinical Trial Workflow**





Click to download full resolution via product page

Caption: High-level workflow of the SYNAPSE clinical trial.

## Conclusion

Landipirdine (SYN120) represents a rational approach to polypharmacology, targeting two serotonin receptors implicated in the pathophysiology of cognitive and psychiatric symptoms in neurodegenerative diseases. Despite a promising preclinical rationale, the clinical development of Landipirdine was halted due to a lack of efficacy in a Phase 2a trial in patients with Parkinson's disease dementia. The observed worsening of motor symptoms also raised concerns about its suitability for this patient population. While the journey of Landipirdine as a therapeutic candidate has concluded, the insights gained from its development contribute to the broader understanding of the role of the serotonergic system in neurodegenerative disorders and provide valuable lessons for future drug development endeavors in this challenging therapeutic area. The nominal positive signals on apathy and activities of daily living, although from a post-hoc analysis, may warrant further investigation of the dual 5-HT6/5-HT2A antagonist mechanism in other contexts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. maze.conductscience.com [maze.conductscience.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. BehaviorCloud Protocols Novel Object Recognition | BehaviorCloud [behaviorcloud.com]

## Foundational & Exploratory





- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Prepulse Inhibition of Acoustic Startle in Rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol IMPReSS [web.mousephenotype.org]
- 12. med-associates.com [med-associates.com]
- 13. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. Sustained efficacy of mepolizumab in patients with severe chronic rhinosinusitis with nasal polyps: SYNAPSE 24-week treatment-free follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Landipirdine (SYN120): A Technical Deep Dive into its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8593900#discovery-and-development-history-of-landipirdine-syn120]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com